![molecular formula C24H21N3O B2770187 2-(naphthalen-2-yl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide CAS No. 1043064-18-1](/img/structure/B2770187.png)

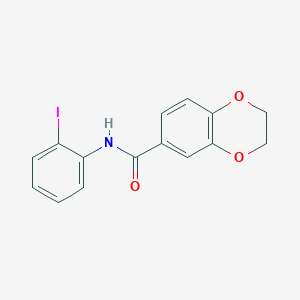

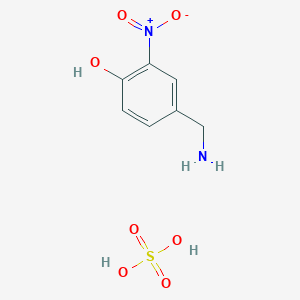

2-(naphthalen-2-yl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(naphthalen-2-yl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide” is a complex organic molecule. It contains a naphthalene moiety, a phenyl group, and a tetrahydrocyclopenta[c]pyrazole ring, all of which are common structures in organic chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods could be used to analyze its structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Common reactions might involve the naphthalene moiety, the phenyl group, or the tetrahydrocyclopenta[c]pyrazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. These properties could be measured experimentally or predicted using computational methods .Applications De Recherche Scientifique

Organic Light-Emitting Diodes (OLEDs) and Electroluminescence

This compound has been investigated for its potential use in organic light-emitting diodes (OLEDs). Specifically, two thermally stable naphthalene-substituted 2,3,4,5-tetraphenylsiloles—1,1-dimethyl-2,5-bis[4-(naphthalen-1-yl)phenyl]-3,4-diphenylsilole (D-1-NpTPS) and 1,1-dimethyl-2,5-bis[4-(naphthalen-2-yl)phenyl]-3,4-diphenylsilole (D-2-NpTPS) —have been synthesized and characterized . These compounds exhibit aggregation-induced emission (AIE) behavior, meaning they emit strong luminescence when aggregated in poor solvents or fabricated into solid films. Remarkably high electroluminescence efficiencies have been achieved using D-2-NpTPS as a light-emitting layer in non-doped OLEDs .

Fluorescent Emissive Materials

The compound’s structural features make it an interesting candidate for fluorescent emissive materials. For instance, novel derivatives of 9,10-di(naphthalen-2-yl)anthracene (ADN) have been designed and synthesized by introducing diverse aromatic groups at the C-2 position of ADN. These derivatives exhibit blue fluorescence and have been explored for potential applications in optoelectronic devices .

Synthesis of 2-(Naphthalen-2-yl)aniline

An interesting application involves the gold(I)-catalyzed 6-endo-dig cyclization of aromatic 1,5-enynes to synthesize 2-(naphthalen-2-yl)aniline . This reaction demonstrates the functional group tolerance of the cyclization process and provides a route to access this compound.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-naphthalen-2-yl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O/c28-23(16-17-13-14-18-7-4-5-8-19(18)15-17)25-24-21-11-6-12-22(21)26-27(24)20-9-2-1-3-10-20/h1-5,7-10,13-15H,6,11-12,16H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWGKCSXBCAYHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)CC4=CC5=CC=CC=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[({2,2,2-Trichloro-1-[(2-nitrobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B2770105.png)

![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2770108.png)

![5-(4-fluorobenzyl)-7-(indoline-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2770112.png)

![N-(butan-2-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2770113.png)

![ethyl 2-{[(2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B2770118.png)

![N-(benzo[d]thiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2770124.png)

![2-({4-[3-(4-methoxyphenyl)propanoyl]piperazin-1-yl}carbonyl)-1H-indole](/img/structure/B2770125.png)